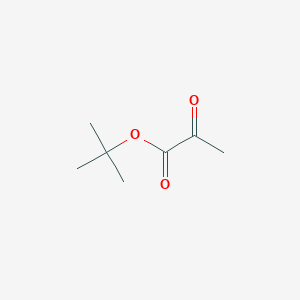

Tert-butyl 2-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZKICWRYOHMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461850 | |

| Record name | t-butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76849-54-2 | |

| Record name | t-butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within α Keto Ester Chemistry

Tert-butyl 2-oxopropanoate belongs to the class of α-keto esters, organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups imparts a unique reactivity to these molecules, making them valuable intermediates in a wide array of chemical transformations. α-Keto esters are known to be useful precursors for the synthesis of various pharmaceuticals and other complex organic molecules, including carboxylic acids and heterocyclic compounds. lookchem.com

The "tert-butyl" portion of this compound refers to the bulky 1,1-dimethylethyl ester group. This group provides steric hindrance, which can influence the selectivity of chemical reactions. Compared to its methyl or ethyl counterparts, the tert-butyl group can offer enhanced stability and affect reaction outcomes where steric and electronic effects are crucial. smolecule.com The presence of the ketone at the α-position makes the adjacent carbons susceptible to a variety of reactions.

Significance in Organic Synthesis and Medicinal Chemistry

The reactivity of tert-butyl 2-oxopropanoate makes it a versatile building block in organic synthesis. It participates in a range of chemical reactions, including:

Oxidation and Reduction: The ketone and ester groups can be selectively oxidized or reduced to introduce new functionalities.

Nucleophilic Reactions: The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles.

Enolate Chemistry: The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed to form an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions. nih.gov

These reactive capabilities have been harnessed in various synthetic applications. For instance, it has been used as an intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Furthermore, it is a critical intermediate in the production of negative allosteric modulators (NAMs) for metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3), which are targets for treating neurological and psychiatric disorders.

In medicinal chemistry, derivatives of this compound are being explored for their potential biological activities. The core structure serves as a scaffold that can be modified to interact with specific biological targets like enzymes or receptors. evitachem.com For example, a related compound, tert-butyl 3-bromo-2-oxopropanoate, has shown anti-proliferative effects against various cancer cell lines and potential antibacterial properties. smolecule.com

Overview of Research Trajectories

Current research involving tert-butyl 2-oxopropanoate and related α-keto esters is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new ways to utilize the reactivity of this compound. This includes developing stereoselective reactions to control the three-dimensional arrangement of atoms in the final product, which is often crucial for biological activity. nih.gov For example, recent studies have focused on the stereodivergent allylation of β-keto esters using synergistic ruthenium and palladium catalysts. nih.gov

Synthesis of Complex Molecules: The compound continues to be employed as a key starting material or intermediate in the total synthesis of complex natural products and other target molecules.

Medicinal Chemistry and Drug Discovery: Researchers are actively designing and synthesizing new derivatives of this compound to investigate their therapeutic potential. This includes exploring their use in developing treatments for cancer and neurodegenerative diseases. smolecule.comevitachem.com The introduction of different substituents, such as a 2-fluorophenyl group, can enhance properties like lipophilicity, which influences how the molecule interacts with biological systems. evitachem.com

The versatility and established utility of this compound ensure its continued importance in the landscape of chemical research, with ongoing studies promising to unlock new applications and discoveries.

This article details the synthetic methodologies for producing this compound, a valuable compound in organic chemistry. The synthesis of this α-keto ester is approached through several distinct chemical pathways, including esterification, transesterification, and derivatization from specific precursors.

Applications of Tert Butyl 2 Oxopropanoate in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The pyruvate (B1213749) scaffold, of which tert-butyl 2-oxopropanoate is one example, is a valuable building block for creating complex molecules, particularly those containing challenging structural features like quaternary carbon centers. Research has demonstrated that pyruvates can participate in multicomponent reactions to construct functionalized heterocyclic systems with a high degree of stereocontrol.

One notable application involves the titanium tetrachloride (TiCl₄)-promoted three-component coupling reaction of pyruvates, vinyl ethers (such as 2,3-dihydrofuran (B140613) or 3,4-dihydro-2H-pyran), and various nucleophiles. nih.gov This method facilitates the stereoselective formation of a quaternary carbon center at the α-position of the ester. In these reactions, the pyruvate and vinyl ether first react to form an oxonium ion, which is then intercepted by a nucleophile like triethylsilane or allyltrimethylsilane. nih.gov This process efficiently creates up to three contiguous chiral centers in the resulting tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. nih.gov While these studies often utilize methyl pyruvate, the reactivity principle of the pyruvate core is directly applicable to this compound, showcasing its potential as a precursor for highly substituted, stereochemically rich cyclic ethers.

| Pyruvate Ester (R Group) | Vinyl Ether | Nucleophile | Product | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl (Me) | 3,4-dihydro-2H-pyran | Triethylsilane | α-hydroxy ester | Single diastereomer | 82% | nih.gov |

| Methyl (Me) | 2,3-dihydrofuran | Triethylsilane | α-hydroxy ester | Single diastereomer | 83% | nih.gov |

| Methyl (Me) | 2,3-dihydrofuran | Trimethylsilyl cyanide | Cyanide adduct | >20:1 | 65% | nih.gov |

| Methyl (Me) | Ethyl vinyl ether | Allyltrimethylsilane | Allylated adduct | 1.6:1 mixture | 63% | nih.gov |

Role in Peptide and Protein Chemical Synthesis

A comprehensive review of scientific literature indicates that this compound is not commonly utilized as a direct building block or reagent in conventional solid-phase or solution-phase peptide synthesis. The field extensively employs related tert-butyl-containing moieties, such as the tert-butyloxycarbonyl (Boc) group for N-terminal protection and tert-butyl (tBu) esters or ethers for side-chain protection. rsc.org These protecting groups are crucial for preventing unwanted side reactions during peptide chain elongation but are chemically distinct from this compound and serve a different function.

There is no documented evidence in the reviewed literature of this compound being specifically used in the chemical synthesis of alpha-synuclein (B15492655) proteins or their variants. The synthesis of this protein is a complex undertaking that typically relies on established methods like native chemical ligation and solid-phase peptide synthesis (SPPS), using standard protected amino acid building blocks.

The incorporation of post-translational modifications (PTMs) into synthetic peptides and proteins is a critical area of chemical biology. nih.gov This process involves the site-specific introduction of groups such as phosphates, sugars, or lipids. acs.org However, searches of relevant chemical literature did not yield examples of this compound being used as a reagent to introduce a specific post-translational modification onto a peptide or protein backbone.

Contributions to Chiral Synthesis and Stereoselective Transformations

The pyruvate functional group is a key participant in reactions that demand high stereochemical control. The TiCl₄-promoted coupling reaction between pyruvates and cyclic vinyl ethers serves as a prime example of a highly stereoselective transformation. nih.gov This reaction leads to the formation of α-hydroxy esters with a newly created quaternary stereocenter, consistently yielding the product as a single diastereomer in many cases. nih.gov

The high degree of stereocontrol is rationalized by a transition state model where the methoxy (B1213986) oxygen's electron pair donates to the oxonium ion from the axial side, leading to a stabilized arrangement that dictates the facial selectivity of the subsequent nucleophilic attack. nih.gov This inherent diastereoselectivity makes pyruvate esters, including the tert-butyl variant, valuable precursors for the asymmetric synthesis of complex chiral building blocks. yale.edursc.org Such building blocks are instrumental in the broader field of organic synthesis, where precise control over molecular three-dimensional structure is paramount.

Utility in Medicinal Chemistry

In medicinal chemistry, the incorporation of a tert-butyl group is a common strategy to enhance the pharmacological profile of a drug candidate. yale.edu The bulky and lipophilic nature of the tert-butyl group can improve a molecule's metabolic stability by sterically shielding susceptible sites from enzymatic degradation. It can also increase solubility in non-polar environments and enhance membrane permeability.

While this compound itself is not typically an active pharmaceutical ingredient (API), its structural motifs—the tert-butyl ester and the keto-acid functionality—are relevant to drug design. The tert-butyl ester can be used as a protecting group for carboxylic acids during the synthesis of an API, which is later removed to reveal the active drug. google.com Furthermore, derivatives containing the tert-butyl group have been synthesized and investigated for various therapeutic applications. For instance, novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been evaluated as potential anti-cancer agents through the inhibition of 11β-HSD enzymes. Similarly, a series of tert-butyl phenylcarbamate derivatives demonstrated significant anti-inflammatory activity in preclinical studies. nih.gov These examples highlight the strategic importance of the tert-butyl moiety in developing new therapeutic agents.

| Compound Class | Target/Application | Key Structural Feature | Reference |

|---|---|---|---|

| N-tert-butyl 2-aminothiazol-4(5H)-one derivatives | Anti-cancer (11β-HSD inhibition) | Tert-butylamino substituent | rsc.org |

| Tert-butyl 2-(benzamido)phenylcarbamate derivatives | Anti-inflammatory | Tert-butyl carbamate (B1207046) group | nih.gov |

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Ligand in asymmetric catalysis | Chiral tert-butyl oxazoline | mdpi.com |

| tert-butanesulfinamide | Chiral reagent for amine synthesis | Chiral tert-butyl sulfinamide | yale.edu |

Analytical Methodologies for Characterization of Reactions and Products Involving Tert Butyl 2 Oxopropanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of molecules derived from tert-butyl 2-oxopropanoate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for providing detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are used to characterize the structure of products. The tert-butyl group provides a distinct singlet in the ¹H NMR spectrum, typically appearing around 1.5 ppm, resulting from the nine equivalent protons. The quaternary carbon of the tert-butyl group appears in the ¹³C NMR spectrum around 80-85 ppm, while its methyl carbons resonate at approximately 28 ppm.

In the characterization of related compounds, such as 2-(tert-butyl) cyclohexyl methanesulfonate, ¹H and ¹³C NMR were crucial for identifying the diastereoisomeric mixture. ajol.info For more complex molecules, such as (S, Z)-tert-Butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate, detailed 1D and 2D NMR experiments are necessary to assign all proton and carbon signals unambiguously. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, the most prominent absorption bands are associated with the carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the region of 1730-1750 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1710-1730 cm⁻¹. The presence of the C-O stretch of the ester is also a key diagnostic feature.

Table 1: Characteristic NMR Chemical Shifts for a Tert-butyl Ester Derivative

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 (singlet) | ~27.8 (3C) | rsc.org |

| -OC(CH₃)₃ | - | ~86.9 | rsc.org |

| Ester C=O | - | ~163.0 | rsc.org |

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatography is essential for separating components of a reaction mixture, allowing for the purification of the desired product and the analysis of reaction progress and purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized, often under UV light or by staining. rsc.org

Flash Chromatography (FC) For the purification of products on a preparative scale, flash chromatography is commonly employed. This technique uses a stationary phase, such as silica (B1680970) gel, and a solvent system of optimized polarity to separate the target compound from unreacted starting materials, byproducts, and catalysts. rsc.org

Gas Chromatography (GC) GC is a powerful technique for analyzing volatile compounds. In the context of reactions involving related tert-butyl compounds, such as the oxidation of isobutane, GC coupled with a mass spectrometer (GC/MS) is used to separate and identify various products, including tert-butanol (B103910) (TBA) and di-t-butyl peroxide (DTBP). researchgate.nethzdr.denih.gov High-resolution GC can be employed for the quantitative determination of reaction products. researchgate.net For highly water-soluble compounds like tert-butyl alcohol, sample preparation methods such as direct injection or azeotropic distillation may be required. epa.gov

High-Performance Liquid Chromatography (HPLC) HPLC is used for both analytical and preparative separation of a wide range of compounds. For derivatives of this compound, reversed-phase HPLC is often used to assess purity, with a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Mass Spectrometry for Product Identification and Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. It is frequently coupled with a chromatographic technique like GC or LC (LC/MS).

In reactions involving tert-butyl esters, MS is used to confirm the identity of the products. The molecular ion peak (M⁺) confirms the molecular weight of the compound. A characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. researchgate.net Another common fragmentation is the loss of isobutylene (B52900) (C₄H₈), leading to an [M-56]⁺ peak.

Mass analyzed ion kinetic energy (MIKE) spectrometry can be used to investigate the unimolecular fragmentation of ionized tert-butyl compounds in detail. researchgate.net These fragmentation pathways provide a fingerprint that helps to confirm the structure of the synthesized molecule.

Table 2: Common Mass Spectrometry Fragments for Tert-butyl Containing Compounds

| Fragment Ion | Description | Significance |

|---|---|---|

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | Indicates the presence of a tert-butyl group, forming a stable cation. researchgate.net |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | Common fragmentation pathway for tert-butyl esters. |

| [C₄H₉]⁺ | tert-butyl cation (m/z = 57) | A highly characteristic peak for compounds with a tert-butyl moiety. |

Chiral Analysis Methods for Enantiomeric Excess Determination

When this compound is used in asymmetric synthesis, the stereochemical purity of the product must be determined. This is typically achieved by measuring the enantiomeric excess (ee), which quantifies the amount of one enantiomer relative to the other.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the most common method for determining the ee of chiral products. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. rsc.org Columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica support are widely used. The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal separation. nih.gov

Chiral Gas Chromatography (Chiral GC) For volatile and thermally stable chiral compounds, chiral GC is an effective analytical method. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These phases can form transient diastereomeric complexes with the enantiomers, allowing for their separation. The Rt-βDEX series of columns, for example, are used for the enantiomeric separation of a wide range of chiral molecules. gcms.cz

The determination of enantiomeric excess is critical in asymmetric catalysis, and these chromatographic methods provide the reliable data needed to evaluate the effectiveness of a chiral catalyst or auxiliary. mdpi.com

Computational Studies on Tert Butyl 2 Oxopropanoate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of tert-butyl 2-oxopropanoate. These calculations provide a detailed picture of electron distribution, which is fundamental to the molecule's reactivity and physical properties.

A key aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For this compound, the HOMO is typically localized on the oxygen atoms of the ester and ketone groups, reflecting their electron-rich nature. Conversely, the LUMO is centered on the carbonyl carbons, indicating these are the primary sites for nucleophilic attack.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. In these maps, electron-rich regions, susceptible to electrophilic attack, are colored red, while electron-deficient areas, prone to nucleophilic attack, are depicted in blue. For this compound, the MEP would show negative potential around the carbonyl oxygens and a positive potential around the carbonyl carbons and the tert-butyl group.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. A significant reaction for this compound is hydrolysis, which can be catalyzed by either acid or base.

Computational studies of ester hydrolysis have revealed the stepwise nature of these reactions. researchgate.net For instance, in a base-catalyzed mechanism, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transition state for this step can be located and characterized using computational methods, providing the activation energy for the reaction. The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate and tert-butanol (B103910).

Similarly, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. acs.org Computational modeling can map out the potential energy surface for this entire process, identifying the lowest energy pathway and the rate-determining step. These studies often employ continuum solvent models to simulate the effect of the solvent environment on the reaction energetics. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and interactions with other molecules. The presence of the bulky tert-butyl group in this compound significantly influences its conformational preferences. lumenlearning.comlibretexts.org

Conformational analysis of molecules containing tert-butyl groups often reveals a strong preference for staggered conformations to minimize steric strain. lumenlearning.com In this compound, rotation around the C-O bond of the ester group and the C-C bond between the carbonyl groups will be the primary determinants of its conformational landscape.

Computational methods can be used to generate a potential energy surface by systematically rotating these bonds and calculating the energy of the resulting conformers. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the energy barriers between them. The most stable conformer will likely position the bulky tert-butyl group to minimize steric clashes with the rest of the molecule. For instance, a gauche interaction between the tert-butyl group and the methyl group would be energetically unfavorable. lumenlearning.com

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.0 |

| Syn-periplanar | 0° | 3.5 |

Note: These values are hypothetical and serve to illustrate the concept of a conformational energy landscape.

Molecular Dynamics Simulations for Reactivity Prediction

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. nih.govnih.gov MD simulations can be used to predict the reactivity of this compound by simulating its behavior in a reactive environment.

For example, to study the hydrolysis of this compound in an aqueous solution, an MD simulation would be set up with one or more molecules of the ester surrounded by a large number of water molecules. researchgate.net The interactions between all atoms are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

By analyzing these trajectories, one can observe the frequency and geometry of collisions between water molecules and the ester, providing insights into the initial steps of the reaction. researchgate.net Advanced techniques, such as reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to simulate the bond-breaking and bond-forming events of the hydrolysis reaction itself. These simulations can provide valuable data on reaction rates and the influence of the solvent on the reaction mechanism. researchgate.netacs.org

In Silico Screening and Design in Applied Contexts

Computational methods are increasingly used in the design of new molecules with specific properties. For this compound, in silico screening and design could be employed to create derivatives with enhanced activity for various applications, such as enzyme inhibition. taylorfrancis.com

Given the structural similarity of the pyruvate (B1213749) moiety to the metabolic intermediate pyruvate, derivatives of this compound could be designed as potential inhibitors of enzymes that process pyruvate, such as pyruvate dehydrogenase kinase (PDK). taylorfrancis.comnih.gov The process would begin with the known three-dimensional structure of the target enzyme.

Virtual libraries of this compound derivatives, with various substituents on the pyruvate backbone, can be generated. These virtual compounds are then "docked" into the active site of the enzyme using molecular docking programs. benthamdirect.com The docking software calculates a score that estimates the binding affinity of each derivative. The top-scoring compounds are then subjected to more rigorous computational analysis, such as MD simulations of the enzyme-inhibitor complex, to assess their stability and binding mode in more detail. This in silico screening process can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. semanticscholar.org

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Synthesis Utilizing Tert-butyl 2-oxopropanoate as a Substrate

The asymmetric transformation of this compound is a cornerstone of its modern utility, providing chiral building blocks essential for the pharmaceutical and fine chemical industries. The primary focus of this research is the enantioselective reduction of the ketone functionality to produce optically pure tert-butyl lactate (B86563), a valuable chiral intermediate. myskinrecipes.com

Recent advancements have centered on the development of highly efficient and selective catalyst systems. Asymmetric hydrogenation and transfer hydrogenation are the most explored routes, utilizing transition metal complexes with chiral ligands. For instance, various catalyst systems have demonstrated high efficacy in the asymmetric reduction of pyruvate (B1213749) esters, a class of compounds to which this compound belongs.

Key research findings in this area include:

Organocatalysis: Amine-based catalyst systems have been successfully employed for direct enantioselective Mannich reactions using pyruvates, including tert-butyl esters. These reactions allow for the construction of complex molecules with tetrasubstituted carbon centers in high yields and enantioselectivities. nii.ac.jp

Cascade Reactions: Catalytic enantioselective formal (4+2) cycloadditions have been developed using tert-butyl pyruvate derivatives. These aldol-aldol cascade reactions, often catalyzed by chiral organic molecules like quinidine-derived catalysts, can generate highly functionalized decalin structures with multiple stereogenic centers from achiral starting materials. core.ac.uk

Novel Derivatizations and Functionalizations for Enhanced Reactivity

Beyond simple reduction, research is focused on novel derivatizations of this compound to create more complex and valuable molecules. The presence of both a ketone and an ester group provides multiple sites for functionalization. The α-carbon, situated between these two electron-withdrawing groups, is particularly reactive and can be functionalized through enolate chemistry.

Emerging strategies for derivatization include:

Mannich Reactions: As a nucleophile, the enolate of this compound can participate in asymmetric Mannich reactions with imines. wikipedia.org This reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are precursors to amino acids and other bioactive molecules. orgsyn.orgresearchgate.net Amine-based catalysts have proven effective in promoting these reactions with high diastereo- and enantioselectivity. nii.ac.jp

Aldol (B89426) Reactions: The compound can act as a nucleophile in aldol reactions, reacting with aldehydes or ketones to form new carbon-carbon bonds. wikipedia.org Catalytic asymmetric versions of this reaction can produce highly functionalized molecules with multiple stereocenters. For instance, cascade aldol-aldol annulation reactions have been developed to synthesize complex cyclic systems. core.ac.uk

Multicomponent Reactions: this compound can be used in multicomponent reactions to build complex molecular architectures in a single step. An example is the synthesis of highly functionalized γ-lactam derivatives through a reaction involving amines, aldehydes, and pyruvate derivatives. nih.gov

Functionalization of the Tert-butyl Group: While challenging due to its steric bulk and high bond dissociation energy, recent breakthroughs have shown that even the C-H bonds of a tert-butyl group can be functionalized. nih.govresearchgate.net Highly electrophilic manganese catalysts, for example, can hydroxylate sterically congested primary C-H bonds, opening a new avenue for derivatizing the ester portion of the molecule. nih.gov

Expanded Applications in Chemical Biology and Material Science

The derivatives of this compound, particularly its chiral reduction product, tert-butyl (S)- or (R)-lactate, are finding expanding roles in chemical biology and material science.

Chemical Biology: Chiral tert-butyl lactate serves as a crucial building block in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. myskinrecipes.com Its enantiomerically pure structure is valuable for introducing stereochemical control during the synthesis of complex targets like antibiotics and anti-inflammatory agents. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at other sites within a molecule during a multi-step synthesis. myskinrecipes.com

Material Science: A significant emerging application is in the production of biodegradable polymers, specifically poly(lactic acid) (PLA). ntnu.no Lactic acid, derived from the hydrolysis of tert-butyl lactate, is the monomer for PLA. researchgate.net PLA is a biocompatible and biodegradable thermoplastic produced from renewable resources like fermented carbohydrates, making it a sustainable alternative to petroleum-based plastics. bepls.comsafeat.ir The stereochemistry of the lactic acid monomer (L- or D-lactic acid) influences the properties of the resulting polymer, such as its crystallinity and degradation rate. nih.gov The ability to produce enantiomerically pure tert-butyl lactate through asymmetric synthesis allows for precise control over the properties of the final PLA material, tailoring it for specific applications from packaging to biomedical implants. safeat.irnih.gov

Sustainable Synthesis and Process Optimization for Industrial Scale-up

As the applications for this compound and its derivatives grow, so does the need for sustainable and economically viable production methods suitable for industrial scale-up. Research in this area aligns with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. mdpi.com

Key avenues for sustainable synthesis and optimization include:

Bio-based Feedstocks: The synthesis of this compound begins with pyruvic acid, which can be produced efficiently through the microbial fermentation of carbohydrates. mdpi.com This bio-based route provides a renewable alternative to traditional chemical synthesis from petroleum-derived feedstocks. iastate.edu

Green Esterification Methods: Traditional esterification methods often require harsh conditions and generate significant waste. Emerging green technologies are being applied to the synthesis of tert-butyl esters. These include solvent-free methods using electromagnetic milling with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, which operate at ambient temperature without the need for a base or solvent. bohrium.comrsc.org

Flow Chemistry: Continuous flow microreactors offer a more efficient, safer, and sustainable alternative to traditional batch processing for ester synthesis. rsc.org Flow systems can improve reaction efficiency, reduce reaction times, and allow for better control over process parameters, which is critical for industrial scale-up. researchgate.net

Process Optimization: For industrial production, optimizing reaction parameters such as temperature, catalyst loading, and solvent quantity is crucial for maximizing yield and minimizing cost. researchgate.netresearchgate.net Studies on related industrial processes, such as the synthesis of other organic intermediates, provide a framework for the systematic optimization of this compound production. mdpi.com The use of biocatalysis, such as immobilized lipases, is also a promising strategy for developing green, continuous flow processes for ester production. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-oxopropanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 2-oxopropanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling reaction temperature (60–80°C) and using molecular sieves to remove water, improving yield . For purity >95%, post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirm structure using H and C NMR. The tert-butyl group shows a singlet at ~1.4 ppm (H) and 27–30 ppm (C), while the ketone carbonyl appears at ~200–210 ppm (C) .

- GC-MS/HPLC : Assess purity and detect impurities. Retention times and mass fragmentation patterns aid identification .

Q. What safety protocols are critical when handling this compound?

Store in airtight containers at 2–8°C to prevent degradation. Use explosion-proof equipment in well-ventilated areas, and avoid sparks or static discharge (non-sparking tools recommended) . Personal protective equipment (gloves, goggles) is mandatory due to potential respiratory and dermal irritation .

Q. How is this compound utilized as an intermediate in organic synthesis?

It serves as a protected keto-acid precursor in peptide synthesis (e.g., D-alanine derivatives) and in constructing heterocycles. For example, it undergoes nucleophilic substitution with amines to form carbamate intermediates .

Advanced Research Questions

Q. How does solvent polarity influence the conformational stability of this compound in solution?

DFT calculations combined with low-temperature NMR reveal that polar solvents stabilize equatorial conformers via hydrogen bonding, while nonpolar solvents favor axial tert-butyl groups due to steric effects. Explicit solvent modeling is critical for accurate predictions .

Q. What experimental strategies resolve contradictions in literature data regarding this compound’s stability under acidic conditions?

Conflicting reports on hydrolysis rates can be addressed by:

Q. What mechanistic insights explain this compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

The ketone group can coordinate to metals (e.g., Pd or Cu), facilitating β-ketoester activation. Mechanistic studies using C-labeled substrates (e.g., 2-oxopropanoate-C) track regioselectivity in C–C bond formation .

Q. How can crystallization-driven conformational changes in this compound derivatives be exploited for chiral resolution?

Dynamic NMR studies show that crystallization forces tert-butyl groups into axial positions in solid-state conformers, enabling separation of enantiomers via selective crystallization. Solvent choice (e.g., ethanol vs. hexane) is key to controlling polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.